molecular formula C13H20N2O5 B1312599 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid CAS No. 479636-66-3

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Cat. No.: B1312599
CAS No.: 479636-66-3
M. Wt: 284.31 g/mol
InChI Key: PEQZOGMNNBDAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 8-(tert-butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is derived through systematic analysis of its molecular architecture. Breaking down the nomenclature:

  • Spiro[4.5]decane : Indicates a bicyclic system where two rings share one spiro carbon atom. The prefixes 4 and 5 denote the number of atoms in each ring (excluding the spiro carbon), forming a 5-membered and 6-membered ring, respectively.
  • 1-Oxa-2,8-diaza : Specifies heteroatom positions. The 5-membered ring contains one oxygen (oxa) at position 1 and two nitrogens (diaza) at positions 2 and 8.
  • Dec-2-ene : A 10-carbon framework with a double bond at position 2 in the 6-membered ring.
  • 3-Carboxylic acid : A carboxyl group at position 3 on the 5-membered ring.
  • 8-(tert-butoxycarbonyl) : A tert-butoxycarbonyl (Boc) protecting group attached to nitrogen at position 8.

Isomeric Considerations :
The compound exhibits potential stereoisomerism due to:

  • Axial chirality : The spiro carbon creates a non-planar structure, enabling enantiomers if substituents produce non-superimposable mirror images.
  • Double bond geometry : The dec-2-ene moiety may permit cis-trans isomerism, though steric constraints in the rigid spiro system likely favor one configuration.

Table 1: IUPAC Name Breakdown

Component Description
Spiro[4.5]decane Bicyclic system (5- and 6-membered rings)
1-Oxa-2,8-diaza Oxygen at position 1, nitrogens at 2 and 8
Dec-2-ene 10-carbon chain with double bond at C2
3-Carboxylic acid -COOH group at C3
8-(tert-butoxycarbonyl) Boc group on nitrogen at C8

Spirocyclic System Topology Analysis

The spiro[4.5]decane framework consists of two fused rings:

  • 5-membered ring : Contains oxygen (1-oxa) and nitrogen (2-diaza) atoms, with the spiro carbon at the junction.
  • 6-membered ring : Includes nitrogen (8-diaza) and the double bond (dec-2-ene).

Structural Parameters :

  • Bond angles : The spiro carbon adopts a tetrahedral geometry, with bond angles deviating from ideal 109.5° due to ring strain.
  • Ring conformations : The 5-membered ring likely adopts an envelope conformation, while the 6-membered ring exists in a chair-like or twist-boat form to minimize strain.

Table 2: Spirocyclic System Characteristics

Feature 5-Membered Ring 6-Membered Ring
Atoms O1, N2, C3, C4, Spiro C Spiro C, C5–C10, N8
Heteroatoms O1, N2 N8
Double bond position N/A C2–C3
Predicted conformation Envelope Chair/Twist-boat

Functional Group Interplay in Bicyclic Architecture

The compound’s reactivity and physicochemical properties arise from interactions between its functional groups:

  • tert-Butoxycarbonyl (Boc) Group :

    • Electron-withdrawing effect : The carbonyl group withdraws electron density from the adjacent nitrogen, reducing nucleophilicity.
    • Steric shielding : The bulky tert-butyl moiety protects the nitrogen from undesired reactions, a key feature in peptide synthesis.
  • Carboxylic Acid :

    • Hydrogen bonding : The -COOH group participates in intramolecular H-bonding with the ether oxygen (1-oxa), stabilizing the bicyclic structure.
    • Acidity : The spiro system’s rigidity may enhance acidity by stabilizing the deprotonated form through resonance.
  • Spiro-Conjugated System :

    • Rigidity : The fused rings restrict rotation, favoring specific conformations that influence binding interactions in medicinal chemistry applications.
    • Electronic effects : The double bond (dec-2-ene) conjugates with the adjacent nitrogen, altering electron distribution across the 6-membered ring.

Table 3: Functional Group Interactions

Group Role Interaction Partner
Boc Protecting group N8
Carboxylic acid H-bond donor/acceptor 1-Oxa ether oxygen
Spiro system Conformational restrictor Entire bicyclic framework
Double bond (C2–C3) Conjugation pathway N2 and adjacent carbons

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(10(16)17)14-20-13/h4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQZOGMNNBDAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465200
Record name 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479636-66-3
Record name 8-(1,1-Dimethylethyl) 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=479636-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-[(tert-butoxy)carbonyl]-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Formation of Spirocyclic Backbone

The spirocyclic structure is created through cyclization reactions involving precursors containing nitrogen and oxygen atoms. This step often employs reagents such as dichloromethane or ethanol, with reaction temperatures ranging from room temperature to reflux conditions.

Step 2: Introduction of Boc Protecting Group

The tert-butoxycarbonyl protecting group is introduced to stabilize the molecule and enhance its reactivity. This step typically uses Boc anhydride in the presence of a base like triethylamine under controlled conditions.

Step 3: Functionalization

Further functionalization involves adding carboxylic acid groups to the spirocyclic framework. This step may utilize reagents like carbon dioxide or carboxylic acid derivatives under catalytic conditions.

Advanced Techniques

Recent advancements have explored the use of environmentally friendly methods such as deep eutectic solvents (DES). These solvents improve reaction efficiency by reducing reaction times and enhancing yields while minimizing environmental impact.

Reaction Conditions

Solvent Selection

The choice of solvent is crucial for optimizing yield and purity. Common solvents include:

  • Dichloromethane (DCM) for cyclization steps.
  • Ethanol for stabilization reactions.

Temperature Control

Reaction temperatures are carefully maintained, ranging from ambient to reflux conditions, depending on the step.

Catalysts

Catalysts such as bases (e.g., triethylamine) or acids are employed to drive specific reactions, particularly during Boc group introduction.

Example Protocol

Below is an example protocol for synthesizing 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid:

Step Reagents Conditions Outcome
1 Precursor with nitrogen/oxygen DCM, reflux Formation of spirocyclic backbone
2 Boc anhydride, triethylamine Ambient temperature Introduction of Boc group
3 Carbon dioxide or carboxylic acid derivative Catalytic conditions Functionalization with carboxylic acid

Key Considerations

Purity

The compound typically achieves a purity level of ≥95%, which is essential for pharmaceutical applications.

Data Table: Stock Solution Preparation

Below is a table detailing stock solution preparation for laboratory use:

Concentration (mM) Volume for 1 mg (mL) Volume for 5 mg (mL) Volume for 10 mg (mL)
1 3.5211 17.6056 35.2113
5 0.7042 3.5211 7.0423
10 0.3521 1.7606 3.5211

Chemical Reactions Analysis

Types of Reactions

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the spirocyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and other bioactive compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can interact with enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The spirocyclic structure also contributes to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound is compared to structurally related spirocyclic derivatives (Table 1):

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Functional Groups Ring System Key Features
Target Compound (HCl salt) C₁₂H₁₈ClN₂O₅ 320.76 Boc, carboxylic acid 1-oxa-2,8-diazaspiro[4.5]dec-2-ene High M1 agonist activity in (-)-isomer
8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₄N₂O₄ 284.35 Boc, carboxylic acid 2,8-diazaspiro[4.5]decane Lacks oxa group; reduced rigidity
8-Boc-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid C₁₄H₂₂N₂O₅ 298.34 Boc, carboxylic acid, ketone 1-oxo-2,8-diazaspiro[4.5]decane Ketone alters electronic properties
8-Fmoc-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid C₂₅H₂₃N₂O₅ 437.46 Fmoc, carboxylic acid 1-oxa-2,8-diazaspiro[4.5]dec-2-ene Fmoc group increases hydrophobicity
Key Observations:
  • Oxa vs.
  • Boc vs. Fmoc : The Boc group is acid-labile, while Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive, impacting synthetic strategies .

Biological Activity

8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O5C_{13}H_{20}N_{2}O_{5}, with a molecular weight of approximately 284.31 g/mol. The compound features a spirocyclic structure which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may inhibit specific protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes such as proliferation and differentiation.

Inhibition Studies

A study conducted on a series of diazaspiro compounds, including the target compound, demonstrated significant inhibitory effects against PTP1B and TCPTP enzymes. The yeast-based assays indicated that the growth rate of co-transformed yeast cells correlated with PTP inhibitor activity, showcasing the compound's potential as a therapeutic agent for metabolic disorders like obesity .

Case Study 1: PTP Inhibition

In a recent investigation, various derivatives of diazaspiro compounds were synthesized and tested for their inhibitory effects on PTPs. The results indicated that modifications in the chemical structure could enhance the inhibitory potency. For instance, compounds with additional functional groups showed improved binding affinities, leading to lower EC50 values in enzymatic assays .

Case Study 2: Blood-Brain Barrier Permeability

Another critical aspect of the biological activity of this compound is its ability to cross the blood-brain barrier (BBB). Using synthetic BBB mimic membranes, researchers assessed the permeability of this compound. The results suggested moderate permeability, indicating its potential for central nervous system applications .

Data Summary Table

Property Value
Molecular FormulaC13H20N2O5
Molecular Weight284.31 g/mol
CAS Number479636-66-3
Inhibitory Activity (PTP1B)Significant inhibition observed
Blood-Brain Barrier PermeabilityModerate

Q & A

Q. What are the recommended methods for synthesizing 8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid?

While direct synthesis protocols are not detailed in the evidence, analogous strategies involve:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect amines .
  • Spiro Ring Formation : Utilize cyclization reactions, such as intramolecular nucleophilic substitution or transition-metal-catalyzed coupling, guided by spirocyclic analogs like Di-Tert-Butyl 2,8-Diazaspiro[4.5]Decane-2,8-Dicarboxylate (CAS 2102411-24-3) .
  • Carboxylic Acid Activation : Employ reagents like EDC/HOBt for coupling reactions, as seen in related bicyclic compounds .

Q. How should researchers purify this compound to achieve ≥95% purity?

  • Chromatography : Use preparative HPLC or flash column chromatography with gradients optimized for polar spirocyclic compounds, referencing methods from similar tert-butyl-protected molecules .
  • Recrystallization : Solvent systems (e.g., ethyl acetate/hexane) can be selected based on melting points (mp) of analogs (e.g., mp 150–151°C for 3-[(tert-Boc)amino]-5-hydroxybenzoic acid) .
  • Purity Verification : Confirm via HPLC (≥95% purity, as in Certificates of Analysis for spiro derivatives) .

Q. What spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign spirocyclic protons (δ 1.2–1.4 ppm for tert-butyl) and carboxylate carbonyls (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C14H21NO4, MW 267.32 g/mol in related compounds) .
  • IR Spectroscopy : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (broad ~2500–3300 cm⁻¹) .

Q. What storage conditions ensure the compound’s stability?

  • Temperature : Store at –20°C in airtight containers to prevent Boc group hydrolysis, as recommended for labile tert-butyl derivatives .
  • Moisture Control : Use desiccants (silica gel) to avoid degradation, given the hygroscopic nature of similar carboxylic acids .
  • Light Sensitivity : Protect from UV exposure, as spirocyclic systems may undergo photodegradation .

Advanced Research Questions

Q. How can researchers analyze reactivity contradictions in Boc-deprotection under acidic conditions?

  • Controlled Acidolysis : Use TFA in DCM (0–5°C) to minimize side reactions, monitoring by TLC or LC-MS. Compare with analogs like 1-(tert-Boc)cyclopentene-1-carboxylic acid, where harsh conditions led to decarboxylation .
  • Byproduct Identification : Employ GC-MS or NMR to detect tert-butanol or CO₂, indicative of incomplete deprotection .

Q. What computational approaches predict the compound’s pharmacological activity?

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using spirocyclic scaffolds from pharmacopeial entries (e.g., 5-thia-1-azabicyclo[4.2.0]oct-2-ene derivatives) .
  • ADMET Prediction : Use software like SwissADME to assess solubility (LogP ~2.5 for tert-butyl derivatives) and metabolic stability .

Q. How can researchers resolve discrepancies in spectral data during structural validation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in spirocyclic systems by correlating protons and carbons, as applied to (1S,3S,4R)-2-(tert-Boc)-azabicyclo derivatives .
  • X-ray Crystallography : Confirm absolute configuration for chiral centers, leveraging data from bicyclo[2.2.2]octane analogs .

Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?

  • Protection-Deprotection Sequences : Alternate Boc and Fmoc groups to prevent side reactions, as seen in indenopyrrole acetic acid syntheses .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize intermediate degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid
Reactant of Route 2
8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.